GLP-1R agonist 18

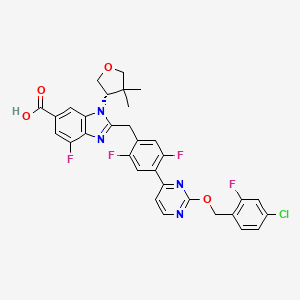

Description

Structure

3D Structure

Properties

Molecular Formula |

C32H25ClF4N4O4 |

|---|---|

Molecular Weight |

641.0 g/mol |

IUPAC Name |

2-[[4-[2-[(4-chloro-2-fluorophenyl)methoxy]pyrimidin-4-yl]-2,5-difluorophenyl]methyl]-3-[(3S)-4,4-dimethyloxolan-3-yl]-7-fluorobenzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C32H25ClF4N4O4/c1-32(2)15-44-14-27(32)41-26-9-18(30(42)43)8-24(37)29(26)40-28(41)10-17-7-23(36)20(12-22(17)35)25-5-6-38-31(39-25)45-13-16-3-4-19(33)11-21(16)34/h3-9,11-12,27H,10,13-15H2,1-2H3,(H,42,43)/t27-/m1/s1 |

InChI Key |

BILLOQHZLIFRRK-HHHXNRCGSA-N |

Isomeric SMILES |

CC1(COC[C@H]1N2C3=C(C(=CC(=C3)C(=O)O)F)N=C2CC4=CC(=C(C=C4F)C5=NC(=NC=C5)OCC6=C(C=C(C=C6)Cl)F)F)C |

Canonical SMILES |

CC1(COCC1N2C3=C(C(=CC(=C3)C(=O)O)F)N=C2CC4=CC(=C(C=C4F)C5=NC(=NC=C5)OCC6=C(C=C(C=C6)Cl)F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

GZR18 (Bofanglutide): A Technical Guide to its Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZR18, also known as Bofanglutide, is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist under development for the treatment of type 2 diabetes and obesity. As a GLP-1 analog, GZR18 mimics the action of the endogenous incretin hormone GLP-1, thereby stimulating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety. This technical guide provides a comprehensive overview of the molecular structure of GZR18, a detailed representative synthesis protocol, and key experimental data.

Molecular Structure

GZR18 is a modified human GLP-1 peptide analog. Its structure is designed to have an extended half-life and improved stability compared to native GLP-1.

Amino Acid Sequence: The peptide backbone of GZR18 consists of the following amino acid sequence: His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly

Chemical Modification: To achieve its long-acting properties, GZR18 is acylated at the lysine (Lys) residue. A 22-carbon fatty acid side chain is attached to the lysine via a linker. The linker is composed of two units of 8-amino-3,6-dioxaoctanoic acid (AEEA) and a gamma-glutamic acid (gammaGlu) moiety. This modification enhances the binding of GZR18 to serum albumin, which acts as a circulating reservoir, thereby prolonging its half-life.

Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C189H295N45O59 |

| Molecular Weight | 4141.63 g/mol |

Synthesis of GZR18

While the precise, proprietary synthesis protocol for GZR18 is not publicly available, a representative synthesis can be carried out using standard solid-phase peptide synthesis (SPPS) techniques followed by selective acylation of the lysine residue.

Experimental Protocol: Representative Solid-Phase Synthesis and Acylation

1. Peptide Chain Assembly (SPPS):

-

Resin: The synthesis is initiated on a pre-loaded Wang or Rink amide resin.

-

Amino Acid Protection: Fmoc (9-fluorenylmethyloxycarbonyl) is used as the N-terminal protecting group for all amino acids. Side-chain protecting groups (e.g., Trt for His, tBu for Glu, Asp, Ser, Thr, Tyr) are employed to prevent side reactions.

-

Coupling: Amino acids are sequentially coupled to the growing peptide chain. A typical coupling cocktail consists of a coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA) in a suitable solvent like DMF or NMP. Each coupling step is monitored for completion (e.g., using a Kaiser test).

-

Deprotection: After each coupling, the Fmoc group is removed using a solution of piperidine in DMF to deprotect the N-terminus for the next coupling reaction.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water, and thioanisole) to prevent side reactions.

-

Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.

2. Acylation of the Lysine Residue:

-

Selective Protection: During SPPS, the lysine residue intended for acylation is protected with an orthogonal protecting group (e.g., Alloc, Mtt) that can be removed without affecting other protecting groups.

-

On-Resin Acylation: After the peptide chain is fully assembled and while it is still attached to the resin, the orthogonal protecting group on the lysine side chain is selectively removed.

-

Linker and Fatty Acid Coupling: The AEEA-AEEA-gammaGlu linker is then coupled to the deprotected lysine side chain in a stepwise manner using standard coupling chemistry. Finally, the 22-carbon fatty acid is coupled to the linker.

-

Final Cleavage and Purification: The acylated peptide is then cleaved from the resin and purified as described above.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of GZR18.

Table 1: In Vitro Activity

| Parameter | Value | Reference |

| GLP-1 Receptor Agonist Activity (EC50) | 0.677 nM | [1] |

Table 2: Pharmacokinetic Properties in Cynomolgus Monkeys (60 µg/kg single dose)

| Parameter | Subcutaneous (sc) | Intravenous (iv) | Reference |

| Tmax (h) | 14 | 0.167 | [2] |

| Cmax (nmol/L) | 527 | 1640 | [2] |

| T1/2 (h) | 61.3 | 61.6 | [2] |

Table 3: Pharmacokinetics in Healthy Human Subjects

| Population | Tmax (h) | T1/2 | Reference |

| American | 72-96 | ~7 days | [3] |

| Chinese | 60-72 | ~7 days |

Table 4: Efficacy in Clinical Trials

| Study Population | Treatment | Primary Outcome | Result | Reference |

| Healthy Chinese Subjects | GZR18 (5-50 µg/kg) | Body Weight Reduction | -1.25 to -1.86 kg (-1.88% to -3.11%) on Day 15 | |

| Adults with Overweight/Obesity (China, Phase 2) | GZR18 (48 mg bi-weekly) | Mean % Body Weight Change from Baseline at 30 Weeks | -17.29% | |

| Adults with Type 2 Diabetes (China, Phase 2) | GZR18 (bi-weekly) vs. Semaglutide | HbA1c Reduction at 24 weeks | Superior to semaglutide |

Signaling Pathway and Experimental Workflows

GLP-1 Receptor Signaling Pathway

GZR18, as a GLP-1 receptor agonist, activates the GLP-1 receptor, a G-protein coupled receptor, primarily on pancreatic beta cells. This initiates a downstream signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The safety, tolerability, pharmacokinetics and pharmacodynamics of GZR18 in healthy American and Chinese adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of GLP-1R Agonist 18 (GZR18/Bofanglutide): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLP-1R agonist 18, also known as GZR18 and Bofanglutide, is a novel long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[1] It has demonstrated potential as a therapeutic agent for type 2 diabetes and weight management through its positive in vitro and in vivo pharmacological, pharmacokinetic, and pharmacodynamic characteristics.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of GZR18, including its in vitro activity, in vivo efficacy, and pharmacokinetic properties, based on available preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are also presented to support further research and development.

In Vitro Pharmacology

GZR18 is a potent agonist of the GLP-1 receptor. Its in vitro activity has been characterized through receptor binding and functional assays in human GLP-1 receptor-expressing cell lines.[1]

Data Presentation: In Vitro Activity of this compound

| Parameter | Value | Comparison | Reference |

| Potency (EC50) | 0.677 nM | - | [3] |

| Binding Affinity (Ki) | Similar to Semaglutide and Liraglutide | Qualitative Comparison |

In Vivo Pharmacology & Efficacy

In vivo studies in animal models, particularly in db/db mice, a model for type 2 diabetes, have demonstrated the therapeutic potential of GZR18 in glycemic control and weight management.

Data Presentation: In Vivo Efficacy of this compound in db/db Mice

| Parameter | Study Details | Outcome | Reference |

| Blood Glucose | Single dose | Lowered blood glucose levels over 72 hours. | |

| Successive administration (every three days for 33 days) | Lowered non-fasting and fasting blood glucose levels. | ||

| Body Weight | Single dose | Reduced body weight over 72 hours. | |

| Successive administration | No significant reduction in body weight, though food and water consumption were lowered. | ||

| Glycated Hemoglobin (HbA1c) | Successive administration | Reduced levels. |

Pharmacokinetics

Pharmacokinetic studies have been conducted in Sprague Dawley rats and cynomolgus monkeys, as well as in humans during Phase I and II clinical trials.

Data Presentation: Pharmacokinetic Profile of this compound in Cynomolgus Monkeys

| Parameter | Value | Reference |

| Maximal Concentration (Cmax) | 527 nmol/L | |

| Terminal Half-life (T1/2) | 61.3 h | |

| Time to Maximum Concentration (Tmax) | 14 h |

Data Presentation: Phase IIb Clinical Trial Weight Loss Data in Humans (30 Weeks)

| Dosage | Mean Weight Loss from Baseline | Reference |

| 12 mg (bi-weekly) | 11.15% | |

| 18 mg (bi-weekly) | 13.22% | |

| 24 mg (bi-weekly) | 14.25% | |

| 48 mg (bi-weekly) | 17.29% | |

| 24 mg (once-weekly) | 17.78% | |

| Placebo | 0.99% |

Signaling Pathways

Upon binding to the GLP-1 receptor, a G-protein coupled receptor (GPCR), GZR18 is expected to activate downstream signaling cascades similar to the endogenous ligand, GLP-1. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), which mediate various physiological effects, including glucose-dependent insulin secretion. Other pathways, such as the MAPK/ERK pathway, may also be involved.

Caption: GLP-1R Signaling Pathway for GZR18.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This functional assay measures the ability of GZR18 to stimulate intracellular cAMP production upon binding to the GLP-1 receptor.

Objective: To determine the in vitro potency (EC50) of this compound.

Materials:

-

HEK293 cells stably expressing the human GLP-1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

This compound (test compound).

-

Reference GLP-1R agonist (e.g., GLP-1).

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP detection kit (e.g., HTRF or luminescence-based).

-

96-well white, opaque microplates.

Procedure:

-

Cell Seeding: Seed HEK293-hGLP-1R cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Assay Initiation:

-

Remove culture medium from the wells.

-

Add assay buffer containing a phosphodiesterase inhibitor.

-

Add the prepared compound dilutions to the respective wells.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the agonist and fit a dose-response curve to determine the EC50 value.

Caption: In Vitro cAMP Accumulation Assay Workflow.

Receptor Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of GZR18 to the GLP-1 receptor.

Objective: To determine the binding affinity (Ki) of this compound.

Materials:

-

Cell membranes prepared from cells overexpressing the human GLP-1 receptor.

-

Radiolabeled GLP-1R ligand (e.g., [125I]GLP-1).

-

This compound (unlabeled competitor).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microplate, combine the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor (GZR18). Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Caption: Competitive Receptor Binding Assay Workflow.

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in db/db Mice

This test evaluates the effect of GZR18 on glucose disposal in a diabetic animal model.

Objective: To assess the in vivo efficacy of this compound on glucose tolerance.

Animals:

-

Male db/db mice.

Procedure:

-

Acclimatization and Fasting: Acclimatize the mice and fast them for a specified period (e.g., 6 hours) with free access to water.

-

Drug Administration: Administer this compound or vehicle control via subcutaneous injection at a predetermined time before the glucose challenge.

-

Baseline Glucose: Measure baseline blood glucose from a tail snip (t=0 min).

-

Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) via intraperitoneal injection.

-

Blood Glucose Monitoring: Collect blood samples at various time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

-

Data Analysis: Plot blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion to quantify the effect of the treatment on glucose tolerance.

Caption: In Vivo IPGTT Experimental Workflow.

Conclusion

This compound (GZR18/Bofanglutide) is a potent, long-acting GLP-1 receptor agonist with a promising pharmacological profile for the treatment of type 2 diabetes and obesity. Its in vitro potency, coupled with demonstrated in vivo efficacy in improving glycemic control and promoting weight loss, positions it as a significant candidate for further clinical development. The detailed methodologies and pathway visualizations provided in this guide are intended to facilitate a deeper understanding of its mechanism of action and support ongoing research in the field of metabolic diseases.

References

- 1. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gan & Lee Starts US Phase 2 Trial of Bofanglutide for Obesity [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

Discovery and development of GZR18

GZR18: A Novel Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonist with Dual GIPR Antagonistic Activity for the Treatment of Type 2 Diabetes and Obesity

Abstract

GZR18 is a novel, long-acting peptide therapeutic currently in preclinical development for the treatment of type 2 diabetes (T2D) and obesity. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GZR18. GZR18 is a potent and selective agonist of the glucagon-like peptide-1 receptor (GLP-1R) with the unique characteristic of also being a competitive antagonist of the gastric inhibitory polypeptide receptor (GIPR). This dual activity profile has been shown to result in superior glycemic control and weight loss compared to selective GLP-1R agonists in preclinical models. This whitepaper details the in vitro and in vivo pharmacology of GZR18, including receptor binding and activation, signaling pathway analysis, and efficacy in rodent models of diabetes and obesity.

Introduction

The incretin hormones GLP-1 and GIP are key regulators of glucose homeostasis. While GLP-1R agonists are established therapies for T2D and obesity, the role of GIP signaling has been more complex to elucidate. Recent evidence suggests that while GIPR agonism may have therapeutic benefits, GIPR antagonism in the context of potent GLP-1R activation may lead to enhanced weight loss and improved metabolic parameters. GZR18 was designed to test this hypothesis by combining potent, sustained GLP-1R agonism with GIPR antagonism in a single molecule.

Discovery and Molecular Design

GZR18 was developed through a rational drug design campaign starting from the native GLP-1 peptide. A series of amino acid substitutions were introduced to enhance potency at the GLP-1R, confer resistance to dipeptidyl peptidase-4 (DPP-4) degradation, and introduce GIPR antagonistic activity. A C-terminal lipid moiety was also added to extend the pharmacokinetic half-life through albumin binding.

In Vitro Characterization

Receptor Binding Affinity

The binding affinity of GZR18 for the human GLP-1 and GIP receptors was determined using a competitive radioligand binding assay.

Table 1: Receptor Binding Affinity (Ki) of GZR18

| Receptor | GZR18 Ki (nM) |

| Human GLP-1R | 0.85 ± 0.12 |

| Human GIPR | 3.2 ± 0.45 |

In Vitro Potency and Efficacy

The functional activity of GZR18 was assessed in HEK293 cells stably expressing the human GLP-1R or GIPR by measuring cyclic AMP (cAMP) accumulation.

Table 2: In Vitro Functional Activity (cAMP Accumulation)

| Receptor | Assay Type | GZR18 EC50/IC50 (nM) |

| Human GLP-1R | Agonist | 1.2 ± 0.2 |

| Human GIPR | Antagonist | 5.8 ± 0.9 (vs. native GIP) |

Experimental Protocols

3.3.1. Competitive Radioligand Binding Assay

-

Cell Culture: HEK293 cells stably expressing either the human GLP-1R or GIPR were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Membrane Preparation: Cell membranes were prepared by homogenization in a lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) followed by centrifugation.

-

Binding Assay: Membranes were incubated with a radiolabeled ligand ([125I]GLP-1 for GLP-1R or [125I]GIP for GIPR) and increasing concentrations of GZR18 for 2 hours at room temperature.

-

Data Analysis: Non-specific binding was determined in the presence of an excess of unlabeled ligand. The amount of bound radioligand was quantified using a gamma counter, and Ki values were calculated using the Cheng-Prusoff equation.

3.3.2. cAMP Accumulation Assay

-

Cell Culture: HEK293 cells expressing the target receptors were seeded in 96-well plates.

-

Assay Procedure: Cells were pre-incubated with a phosphodiesterase inhibitor (IBMX) for 30 minutes. For agonist activity, cells were stimulated with increasing concentrations of GZR18. For antagonist activity, cells were stimulated with a fixed concentration of native GIP in the presence of increasing concentrations of GZR18.

-

cAMP Measurement: Intracellular cAMP levels were measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

Data Analysis: EC50 and IC50 values were determined by fitting the data to a four-parameter logistic equation using GraphPad Prism.

Signaling Pathway Analysis

GZR18's mechanism of action involves the canonical G-protein coupled receptor (GPCR) signaling pathway for the GLP-1R and competitive inhibition at the GIPR.

Caption: GZR18 signaling: GLP-1R activation and GIPR antagonism.

In Vivo Efficacy

Glycemic Control in a Diabetic Mouse Model

The efficacy of GZR18 on glycemic control was evaluated in a diet-induced obese (DIO) mouse model of type 2 diabetes.

Table 3: Effects of GZR18 on Glycemic Parameters in DIO Mice

| Treatment (10 nmol/kg) | Change in HbA1c (%) | Change in Fasting Glucose (mg/dL) |

| Vehicle | +0.2 ± 0.1 | +5 ± 2 |

| GZR18 | -1.5 ± 0.3 | -45 ± 5 |

| Semaglutide (comparator) | -1.1 ± 0.2 | -35 ± 4 |

Weight Loss in a DIO Mouse Model

The effect of GZR18 on body weight was assessed over a 4-week treatment period in DIO mice.

Caption: Workflow for the in vivo DIO mouse efficacy study.

Table 4: Body Weight Reduction in DIO Mice after 4 Weeks

| Treatment (10 nmol/kg) | Body Weight Change (%) |

| Vehicle | +2.5 ± 0.8 |

| GZR18 | -18.2 ± 1.5 |

| Semaglutide (comparator) | -12.5 ± 1.2 |

Experimental Protocols

5.3.1. Animal Model

-

Animals: Male C57BL/6J mice, 8 weeks of age.

-

Diet: Mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.

-

Housing: Animals were housed in a temperature-controlled facility with a 12-hour light/dark cycle.

5.3.2. Dosing and Monitoring

-

Formulation: GZR18 was formulated in a phosphate-buffered saline vehicle.

-

Administration: Mice received daily subcutaneous injections of vehicle, GZR18 (10 nmol/kg), or a comparator (Semaglutide, 10 nmol/kg) for 28 days.

-

Measurements: Body weight and food intake were recorded weekly. Blood glucose was measured from tail vein blood samples. HbA1c was measured at the beginning and end of the study.

Conclusion

GZR18 is a promising preclinical candidate that demonstrates potent GLP-1R agonism and GIPR antagonism. This unique dual mechanism of action translates to superior efficacy in reducing blood glucose and body weight in a rodent model of type 2 diabetes and obesity compared to a standard GLP-1R agonist. Further development and investigation of GZR18 are warranted to explore its full therapeutic potential.

An In-Depth Technical Guide to GLP-1 Receptor Agonist Binding Affinity and Kinetics

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed exploration of the binding characteristics of Glucagon-like Peptide-1 Receptor (GLP-1R) agonists. It synthesizes quantitative data, outlines experimental methodologies, and visualizes the complex biological pathways and workflows involved in GLP-1R research.

Introduction: The GLP-1 Receptor as a Therapeutic Target

The Glucagon-like peptide-1 receptor (GLP-1R) is a Class B G protein-coupled receptor (GPCR) that has become a cornerstone in the treatment of type 2 diabetes and obesity.[1] Endogenous GLP-1, an incretin hormone released from the gut, activates these receptors in various tissues, including pancreatic β-cells and neurons in the brain. This activation stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[2][3]

GLP-1 receptor agonists are designed to mimic the action of endogenous GLP-1, offering enhanced metabolic control.[4] The therapeutic efficacy and pharmacological profile of these agonists are intrinsically linked to their binding affinity (how tightly they bind to the receptor) and kinetics (the rates of association and dissociation). A deep understanding of these parameters is critical for the rational design of novel agonists with optimized potency, duration of action, and signaling bias.

Quantitative Analysis of Agonist-Receptor Interactions

The interaction between a GLP-1R agonist and the receptor is defined by several key quantitative parameters. Affinity is typically described by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates tighter binding. Potency, often measured as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), reflects the concentration of an agonist required to elicit a 50% response. Binding kinetics, defined by the association rate constant (kon) and the dissociation rate constant (koff), determine the speed at which an agonist binds and releases from the receptor, influencing its residence time and signaling duration.

Table 1: GLP-1R Binding Affinity (Kd, Ki, IC50) of Select Agonists

| Agonist | Binding Parameter | Value (nM) | Cell System / Assay | Reference |

| GLP-1 (7-36) | IC50 | 1.18 | Radioligand Binding | [5] |

| EC50 (cAMP) | 0.08 | Functional Assay | ||

| Exendin-4 | IC50 | 1.3 | Radioligand Binding | |

| Kd | 6 | Radioligand Binding (isolated NTD) | ||

| Liraglutide | Kd | 128.8 | Radioligand Binding (INS-1 cells) | |

| Semaglutide | IC50 | 1130 | Radioligand Binding | |

| Taspoglutide | IC50 | 1.1 | Functional Assay | |

| Dulaglutide | Ki | 13.6 | Competition Assay | |

| Tirzepatide | IC50 | 645 | Radioligand Binding | |

| Retatrutide | IC50 | 720 | Radioligand Binding |

Note: Values can vary significantly based on the assay type, cell line, radioligand used, and experimental conditions.

Table 2: GLP-1R Binding Kinetics (kon, koff) of Select Agonists

| Agonist | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Method | Reference |

| GLP-1 | 1.01 x 10³ - 4.54 x 10³ | 3.56 x 10⁻⁵ - 1.56 x 10⁻³ | SPR | |

| Exendin-4 | - | - | TR-FRET |

Note: Kinetic data is less commonly published in standardized tables. The provided SPR data is for anti-GLP-1 antibodies but illustrates the range of values obtained with this technique.

Core Experimental Protocols

Accurate determination of binding affinity and kinetics relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in GLP-1R agonist characterization.

Radioligand Binding Assay (Competition)

This assay measures the affinity of a test compound (unlabeled agonist) by its ability to compete with a radiolabeled ligand for binding to the GLP-1R.

-

Objective: To determine the inhibition constant (Ki) of an unlabeled agonist.

-

Materials:

-

Cell membranes from cells stably expressing human GLP-1R (e.g., CHO-K1, HEK293).

-

Radioligand (e.g., ¹²⁵I-GLP-1, ¹²⁵I-Exendin(9-39)).

-

Unlabeled test agonist and a reference unlabeled ligand.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates and glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Scintillation counter.

-

-

Protocol:

-

Membrane Preparation: Culture and harvest cells expressing GLP-1R. Homogenize cells in ice-cold lysis buffer and pellet the membranes via high-speed centrifugation (e.g., 20,000 x g). Wash the pellet and resuspend in binding buffer. Determine protein concentration via BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, add in order:

-

150 µL of diluted cell membrane preparation (e.g., 10-20 µg protein/well).

-

50 µL of binding buffer or buffer containing a high concentration of unlabeled ligand for non-specific binding (NSB) determination.

-

50 µL of serially diluted unlabeled test compound.

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd, e.g., 75 pM).

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (no competitor) - Non-Specific Binding (excess unlabeled ligand).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the association and dissociation of an analyte (agonist) from a ligand (receptor) immobilized on a sensor chip.

-

Objective: To determine the kinetic constants kon and koff, and the affinity constant Kd.

-

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Purified, soluble GLP-1 receptor or receptor fragment (e.g., N-terminal domain).

-

Test agonists (analytes).

-

Immobilization buffers (e.g., 10 mM sodium acetate at various pH values).

-

Running buffer (e.g., HBS-EP+).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

-

Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a pulse of EDC/NHS mixture.

-

Inject the purified GLP-1R protein over the activated surface; covalent bonds form via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell is typically prepared in parallel (activated and deactivated without ligand) to subtract bulk refractive index changes.

-

-

Analyte Binding:

-

Inject a series of increasing concentrations of the test agonist (analyte) over both the ligand and reference flow cells at a constant flow rate. This is the association phase .

-

Follow the analyte injection with a continuous flow of running buffer to monitor the dissociation phase .

-

-

Regeneration: If the interaction is high-affinity, a regeneration solution (e.g., low pH glycine) may be needed to strip the bound analyte and prepare the surface for the next cycle.

-

Data Analysis:

-

The instrument records the binding response in Resonance Units (RU) over time, generating a sensorgram.

-

After subtracting the reference channel signal, the association and dissociation curves are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding).

-

This fitting process yields the kon and koff values. The equilibrium dissociation constant is then calculated as Kd = koff / kon .

-

-

Functional Assay: cAMP Accumulation

This cell-based assay measures the potency (EC50) and efficacy (Emax) of an agonist by quantifying the production of the second messenger cyclic AMP (cAMP) following receptor activation.

-

Objective: To determine the functional potency (EC50) of a GLP-1R agonist.

-

Materials:

-

Cells stably expressing human GLP-1R (e.g., HEK293, CHO-K1).

-

Assay Buffer (e.g., HBSS with HEPES and BSA).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test agonists and a reference agonist.

-

cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).

-

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well or 384-well plate and incubate overnight to form a monolayer.

-

Compound Preparation: Prepare serial dilutions of the test agonists in assay buffer.

-

Stimulation: Remove the culture medium and add assay buffer containing a PDE inhibitor. After a brief pre-incubation, add the diluted agonists to the wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

-

Visualizing GLP-1R Mechanisms

GLP-1R Signaling Pathways

Upon agonist binding, the GLP-1R undergoes a conformational change, initiating several downstream signaling cascades. The primary pathway involves coupling to the Gαs protein, which activates adenylyl cyclase, leading to cAMP production and subsequent activation of PKA and EPAC. The receptor can also signal through β-arrestin recruitment, which mediates receptor desensitization, internalization, and can initiate separate signaling events like ERK phosphorylation.

Caption: Canonical signaling pathways activated by the GLP-1 receptor.

Experimental Workflow for Binding Affinity

The process of determining the binding affinity of a novel GLP-1R agonist involves a logical sequence of steps, from preparing the biological materials to analyzing the final data. The workflow for a competition radioligand binding assay is a classic example.

Caption: Workflow for a competition radioligand binding assay.

Conclusion

The binding affinity and kinetics of GLP-1R agonists are fundamental determinants of their therapeutic utility. A multi-faceted approach utilizing radioligand binding, surface plasmon resonance, and cell-based functional assays provides a comprehensive pharmacological profile. The data and protocols presented in this guide serve as a foundational resource for professionals in drug discovery and development, enabling the continued innovation of incretin-based therapies with improved efficacy and patient outcomes.

References

- 1. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

GZR18: A Technical Guide to its Downstream Signaling Pathways and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

GZR18, also known as Bofanglutide, is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist demonstrating significant potential in the management of type 2 diabetes mellitus (T2DM) and obesity.[1][2][3] As a member of the incretin mimetic class of drugs, GZR18 exerts its therapeutic effects by activating the GLP-1 receptor, a key regulator of glucose homeostasis and energy balance.[4] This technical guide provides a comprehensive overview of the core downstream signaling pathways presumed to be activated by GZR18, based on the well-established mechanisms of GLP-1 receptor agonists. It includes a summary of available quantitative data, detailed experimental protocols relevant to the study of GLP-1 receptor agonists, and visualizations of the signaling cascades and experimental workflows.

Introduction

GZR18 is a synthetic analogue of the human incretin hormone GLP-1, engineered for an extended duration of action. Its primary mechanism involves binding to and activating the GLP-1 receptor, a G-protein coupled receptor expressed in various tissues, including pancreatic β-cells, the gastrointestinal tract, and the hypothalamus. Activation of this receptor triggers a cascade of intracellular events that lead to improved glycemic control and weight reduction. Clinical studies have demonstrated the efficacy of GZR18 in lowering blood glucose levels, reducing body weight, and improving various metabolic parameters.

GZR18 Mechanism of Action and Downstream Signaling

While specific downstream signaling studies for GZR18 are not extensively detailed in publicly available literature, its mechanism is understood to follow the canonical GLP-1 receptor signaling pathway.

GLP-1 Receptor Activation and Primary Signaling Events

Upon binding of GZR18 to the GLP-1 receptor, a conformational change in the receptor activates the associated Gαs protein. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP is the central event that initiates the downstream signaling cascade.

Key Downstream Signaling Pathways

The increase in intracellular cAMP activates two primary effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).

-

PKA-Dependent Pathway: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA then phosphorylates a multitude of downstream targets involved in insulin secretion, gene expression, and cellular metabolism.

-

EPAC-Dependent Pathway: EPAC is a guanine nucleotide exchange factor that is directly activated by cAMP. Activated EPAC influences insulin granule exocytosis and other cellular processes.

The synergistic action of these pathways leads to the primary therapeutic effects of GZR18.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies of GZR18.

Table 1: Pharmacokinetic Parameters of GZR18

| Parameter | Value | Species | Reference |

| EC50 | 0.677 nM | In vitro | |

| Terminal Half-life (T1/2) | 61.3 h | Cynomolgus Monkeys | |

| Time to Maximum Concentration (Tmax) | 14 h | Cynomolgus Monkeys | |

| Maximum Concentration (Cmax) | 527 nmol/L | Cynomolgus Monkeys | |

| Half-life | ~7 days | Healthy American & Chinese Subjects | |

| Tmax (Median) | 72-96 h | Healthy American Subjects | |

| Tmax (Mean) | 60-72 h | Healthy Chinese Subjects |

Table 2: Efficacy Data from Clinical Trials

| Endpoint | GZR18 Treatment Arm | Result | Comparator | Result | Study Population | Reference |

| HbA1c Reduction (24 weeks) | 12 mg, bi-weekly | -1.87% | Semaglutide (1 mg) | -1.60% | T2DM Patients | |

| 18 mg, bi-weekly | -2.28% | |||||

| 24 mg, bi-weekly | -1.94% | |||||

| 24 mg, once-weekly | -2.32% | |||||

| Weight Loss (24 weeks) | Bi-weekly GZR18 | Max loss of 5.42 kg | Semaglutide | 3.25 kg | T2DM Patients | |

| Weight Loss (30 weeks) | 12 mg, bi-weekly | -11.15% | Placebo | -0.99% | Obese/Overweight Adults | |

| 18 mg, bi-weekly | -13.22% | |||||

| 24 mg, bi-weekly | -14.25% | |||||

| 48 mg, bi-weekly | -17.29% | |||||

| 24 mg, once-weekly | -17.78% | |||||

| Weight Loss (2 weeks) | 60 mg daily (oral) | -4.16% | N/A | N/A | Healthy Participants |

Experimental Protocols

Detailed experimental protocols for GZR18 are proprietary. However, the following are standard methodologies used to evaluate the downstream signaling of GLP-1 receptor agonists.

In Vitro GLP-1 Receptor Activation Assay

This assay is used to determine the potency of a GLP-1 analogue in activating the GLP-1 receptor.

-

Cell Culture: A stable cell line expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells) is cultured under standard conditions.

-

cAMP Measurement: Cells are incubated with varying concentrations of the GLP-1 analogue (e.g., GZR18) for a specified time. Intracellular cAMP levels are then measured using a competitive immunoassay kit (e.g., ELISA) or a reporter gene assay.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated, representing the concentration of the agonist that produces 50% of the maximal response.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of a GLP-1 analogue to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

-

Islet Isolation: Pancreatic islets are isolated from mice or rats.

-

Islet Culture: Islets are cultured overnight to allow for recovery.

-

GSIS Assay: Islets are pre-incubated in a low-glucose buffer, followed by incubation in a high-glucose buffer with or without the GLP-1 analogue.

-

Insulin Measurement: The supernatant is collected, and the amount of secreted insulin is quantified using an ELISA kit.

-

Data Analysis: Insulin secretion in the presence of the GLP-1 analogue is compared to the control to determine the potentiation effect.

Conclusion

GZR18 is a promising long-acting GLP-1 receptor agonist with demonstrated efficacy in improving glycemic control and promoting weight loss. Its mechanism of action is presumed to follow the well-characterized GLP-1 receptor signaling pathway, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP, leading to the activation of PKA and EPAC. Further research is warranted to fully elucidate the specific downstream signaling nuances of GZR18 and to continue exploring its full therapeutic potential in metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Gan & Lee Pharmaceuticals’ Bi-weekly(twice a month) GLP-1 Receptor Agonist GZR18 Injection Achieved 17.29% Weight Loss at 30 Weeks in a Phase IIb Clinical Trial-Gan & Lee [ganlee.com]

- 3. Gan & Lee Pharmaceuticals’ Oral GZR18 Tablet Completes First Dosing in Phase I Clinical Trial-Gan & Lee [ganlee.com]

- 4. The safety, tolerability, pharmacokinetics and pharmacodynamics of GZR18 in healthy American and Chinese adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Cellular Targets and Distribution of GLP-1R Agonist 18

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLP-1R agonist 18, also identified as "example 117" and "Compound 96" in patent literature, is a potent agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R). This document provides a comprehensive overview of the cellular targets and distribution of this agonist, based on available data. The information is intended to support further research and development efforts in the field of metabolic diseases.

Core Data Summary

The primary cellular target of this compound is the GLP-1 receptor. Its high potency is demonstrated by a low effective concentration (EC50) value.

| Compound | Target | Parameter | Value (nM) |

| This compound | GLP-1R | EC50 | 0.044[1][2][3][4] |

Cellular Signaling Pathways

Upon binding to the GLP-1R, a G-protein coupled receptor, this compound is expected to activate the canonical downstream signaling pathways. This typically involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP then activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn mediate the various physiological effects of GLP-1R activation, such as glucose-dependent insulin secretion.

Tissue Distribution of GLP-1 Receptor

The therapeutic effects of this compound are dictated by the tissue distribution of its target, the GLP-1 receptor. While specific biodistribution studies for this compound are not publicly available, the known distribution of the GLP-1R provides a strong indication of its potential sites of action. The GLP-1R is expressed in various tissues, playing a key role in regulating glucose metabolism and other physiological processes.

| Tissue/Organ | Cell Type | Implication for GLP-1R Agonist Action |

| Pancreas | Beta cells | Stimulation of glucose-dependent insulin secretion |

| Pancreas | Delta cells | Modulation of somatostatin secretion |

| Brain | Neurons | Regulation of appetite and satiety |

| Stomach | Parietal cells | Delay of gastric emptying |

| Heart | Cardiomyocytes | Cardioprotective effects |

| Kidney | Renal tubules | Regulation of sodium excretion and blood pressure |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined in patent application US20230357347A1. While the full text is not publicly accessible, the following represents a generalized workflow for the key assays typically employed in the evaluation of such compounds.

In Vitro GLP-1R Activation Assay (cAMP Measurement)

This assay is fundamental to determining the potency (EC50) of a GLP-1R agonist.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells) are cultured under standard conditions.

-

Cell Seeding: Cells are harvested and seeded into 96- or 384-well microplates at a predetermined density and allowed to attach overnight.

-

Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.

-

Agonist Stimulation: The culture medium is removed, and the cells are incubated with the various concentrations of the agonist for a specified period (e.g., 30 minutes) at 37°C.

-

cAMP Detection: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a competitive enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The signal is converted to cAMP concentration, and the data are plotted against the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

Radioligand Binding Assay

This assay would be used to determine the binding affinity (Ki) of this compound to the GLP-1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the GLP-1 receptor.

-

Competitive Binding: A fixed concentration of a radiolabeled GLP-1R ligand (e.g., [125I]GLP-1) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Filtration: The binding reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the agonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Logical Relationship of Distribution and Action

The distribution of the GLP-1 receptor is fundamental to the systemic effects of this compound. The following diagram illustrates the logical relationship between receptor presence in various tissues and the resulting physiological responses.

Conclusion

This compound is a highly potent agonist of the GLP-1 receptor. While detailed studies on its specific binding affinity and in vivo distribution are not yet publicly available, its low EC50 value suggests a strong potential for therapeutic efficacy. The well-characterized distribution of the GLP-1 receptor provides a solid framework for predicting the physiological effects of this agonist. Further research, including detailed pharmacokinetic and pharmacodynamic studies, will be crucial to fully elucidate the therapeutic potential of this compound.

References

GZR18 (Bofanglutide): A Technical Overview of its Physicochemical Properties and Mechanism of Action

Introduction

GZR18, also known as Bofanglutide, is an investigational long-acting analogue of glucagon-like peptide-1 (GLP-1) developed by Gan & Lee Pharmaceuticals.[1][2] As a GLP-1 receptor agonist, GZR18 is being evaluated for the treatment of type 2 diabetes mellitus (T2DM) and for weight management in individuals with obesity or who are overweight.[3][4] Preclinical and clinical studies have demonstrated its potential to improve glycemic control, reduce body weight, and positively impact cardiometabolic risk factors.[5] This document provides a detailed technical guide on the physicochemical properties, mechanism of action, and experimental protocols related to GZR18.

Physicochemical and Pharmacodynamic Properties

GZR18 is a peptide-based therapeutic designed for extended duration of action. Its properties have been characterized through various in vitro and in vivo studies.

| Property | Value | Species/System | Citation |

| Mechanism of Action | Glucagon-like peptide-1 receptor (GLP-1R) agonist | N/A | |

| EC50 | 0.677 nM | Human GLP-1 receptor-expressing cell lines | |

| Modality | Peptide / Protein | N/A | |

| Solubility | In H2O: 9.09 mg/mL (2.19 mM) with sonication and pH adjustment to 2 with 1 M HCl. In DMSO: < 1 mg/mL (insoluble or slightly soluble) | N/A | |

| Binding Affinity | Similar binding affinity for Human Serum Albumin (HSA) and GLP-1 receptor compared to semaglutide and liraglutide. | Human |

Pharmacokinetic Properties

Pharmacokinetic profiles for GZR18 have been established in animal models and human clinical trials, supporting its development as a long-acting therapeutic.

| Parameter | Value | Species/System | Route of Administration | Citation |

| Terminal Half-life (T1/2) | 61.3 hours | Cynomolgus monkeys | Intravenous/Subcutaneous | |

| Terminal Half-life (T1/2) | Approximately 7 days | Healthy human subjects | Subcutaneous | |

| Maximal Concentration (Cmax) | 527 nmol L-1 | Cynomolgus monkeys | Intravenous/Subcutaneous | |

| Time to Cmax (Tmax) | 14 hours | Cynomolgus monkeys | Intravenous/Subcutaneous | |

| Time to Cmax (Tmax) | 72 to 96 hours (median) | Healthy American subjects | Subcutaneous | |

| Time to Cmax (Tmax) | 60 to 72 hours (mean) | Healthy Chinese subjects | Subcutaneous |

Mechanism of Action and Signaling Pathway

As a GLP-1 receptor agonist, GZR18 mimics the action of the endogenous incretin hormone GLP-1. Upon binding to the GLP-1 receptor, primarily located on pancreatic β-cells, GZR18 initiates a signaling cascade that results in glucose-dependent insulin secretion. This glucose-dependent mechanism lowers the risk of hypoglycemia compared to other insulinotropic agents. The activation of the GLP-1 receptor also leads to other beneficial metabolic effects, including the suppression of glucagon secretion, delayed gastric emptying, and promotion of satiety, which contributes to weight loss.

Experimental Protocols

The physicochemical and biological properties of GZR18 have been determined through a series of standardized in vitro and in vivo experiments.

In Vitro Receptor Activation Assay

-

Objective: To determine the potency of GZR18 in activating the human GLP-1 receptor.

-

Methodology:

-

A cell line engineered to express the human GLP-1 receptor was used.

-

Cells were incubated with varying concentrations of GZR18.

-

Receptor activation was measured, likely by quantifying the downstream production of cyclic AMP (cAMP).

-

The concentration of GZR18 that elicits 50% of the maximal response (EC50) was calculated from the resulting dose-response curve.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Objective: To assess the effect of GZR18 on insulin secretion from pancreatic islets in a glucose-dependent manner.

-

Methodology:

-

Pancreatic islets were isolated from mice.

-

The islets were perifused with solutions containing low and high glucose concentrations in the presence of varying doses of GZR18 (e.g., 30-90 nM).

-

The amount of insulin secreted into the perifusate was measured at different time points, often using an ELISA kit.

-

Dynamic insulin secretion was also visualized in real-time using fluorescence imaging with probes like PKZnR-5.

-

Pharmacokinetic Profiling in Animal Models

-

Objective: To determine the pharmacokinetic profile (T1/2, Cmax, Tmax) of GZR18.

-

Methodology:

-

A single dose of GZR18 (e.g., 60 µg/kg) was administered to cynomolgus monkeys via intravenous (IV) or subcutaneous (SC) routes.

-

Blood samples were collected at predetermined time points after dosing.

-

The concentration of GZR18 in the plasma was quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic parameters were calculated from the plasma concentration-time data.

-

Clinical Development and Formulations

GZR18 is under investigation in both injectable and oral formulations. The injectable version, administered subcutaneously, is being studied for once-weekly, bi-weekly, and once-monthly dosing regimens for weight management and T2DM. The oral tablet formulation is an innovative approach designed to improve patient compliance. It utilizes an absorption enhancer, N-[8-(2-hydroxybenzoyl)amino] caprylate (SNAC), to protect the peptide from degradation by pepsin in the stomach and facilitate its absorption, thereby enhancing bioavailability. Phase 1, 2, and 3 clinical trials are actively evaluating the safety, tolerability, pharmacokinetics, and efficacy of GZR18.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GZR18, a novel long-acting GLP-1 analog, demonstrated positive in vitro and in vivo pharmacokinetic and pharmacodynamic characteristics in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 4. Gan & Lee Pharmaceuticals’ Bi-weekly(twice a month) GLP-1 Receptor Agonist GZR18 Injection Achieved 17.29% Weight Loss at 30 Weeks in a Phase IIb Clinical Trial-Gan & Lee [ganlee.com]

- 5. researchgate.net [researchgate.net]

Preclinical Safety and Toxicology of GLP-1 Receptor Agonists: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a general overview of the preclinical safety and toxicology profile of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists as a class. The information is based on publicly available data for approved drugs in this category and is intended for informational purposes only. The preclinical safety profile of any specific investigational agonist, such as "GLP-1R agonist 18," would need to be determined through a dedicated series of nonclinical studies.

Introduction

Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists are a class of therapeutic peptides that have become a cornerstone in the management of type 2 diabetes and obesity. Their mechanism of action involves mimicking the effects of the endogenous incretin hormone GLP-1, which enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[1] The development of a novel GLP-1R agonist requires a comprehensive preclinical safety and toxicology program to characterize its potential risks before introduction into human clinical trials. This guide outlines the typical preclinical safety evaluation for a GLP-1R agonist, including standard toxicological studies, experimental methodologies, and expected findings based on the established profile of this drug class.

General Toxicology

General toxicology studies are designed to evaluate the systemic and local effects of a new drug candidate after single and repeated administrations. For peptide therapeutics like GLP-1R agonists, these studies are typically conducted in at least two mammalian species (one rodent and one non-rodent).[2]

Acute Toxicity

Acute toxicity studies assess the effects of a single high dose of the drug candidate.[3][4]

Experimental Protocol:

-

Species: Typically mouse and rat.

-

Route of Administration: Subcutaneous (SC) injection, consistent with the intended clinical route for many GLP-1R agonists.

-

Dose Levels: A range of single doses, including a limit dose (e.g., 1000-2000 mg/kg) or doses up to the maximum feasible dose.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days post-dose.[3]

-

Endpoints: Determination of the maximum tolerated dose (MTD) and identification of potential target organs of toxicity through gross necropsy.

Subchronic and Chronic Toxicity

These studies evaluate the effects of repeated dosing over an extended period. The duration of these studies depends on the intended duration of clinical use. For a chronically administered drug like a GLP-1R agonist, studies of up to 6 months in rodents and 9 months in non-rodents are common.

Experimental Protocol:

-

Species: Rat and a non-rodent species (e.g., cynomolgus monkey).

-

Route of Administration: Daily or weekly SC injection.

-

Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. The high dose is typically selected to be the MTD or a multiple of the anticipated clinical exposure.

-

Duration: 1, 3, or 6 months for rodents; 1, 3, 6, or 9 months for non-rodents.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, ophthalmoscopy, electrocardiography (ECG) in non-rodents.

-

Endpoints: Evaluation of hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology. Toxicokinetic (TK) parameters are also assessed to relate dose levels to systemic exposure. The No-Observed-Adverse-Effect Level (NOAEL) is determined for each study.

Table 1: Summary of Representative Findings in Repeat-Dose Toxicology Studies of GLP-1R Agonists

| Finding | Species | Description |

| Decreased Body Weight and Food Intake | Rodents, Monkeys | A consistent, pharmacology-related finding due to the central effects of GLP-1R agonists on satiety. |

| Injection Site Reactions | All species | Local inflammatory responses at the injection site are common with subcutaneously administered peptides. |

| Increased Heart Rate | Monkeys | A modest, dose-dependent increase in heart rate has been observed with several GLP-1R agonists. |

| Gastrointestinal Effects | All species | Emesis is a common finding in non-rodent species, reflecting the known clinical side effect of nausea and vomiting. Reduced gastric emptying is also a pharmacological effect. |

| Pancreatic Effects | Rodents | In some studies, minimal to mild pancreatic acinar cell inflammation or changes in enzyme levels have been noted, though a clear causal link to pancreatitis is not established in nonclinical studies. |

Safety Pharmacology

Safety pharmacology studies are conducted to assess the potential effects of a drug candidate on vital organ systems, primarily the cardiovascular, respiratory, and central nervous systems.

Experimental Protocol:

-

Cardiovascular: In vitro hERG assay to assess the potential for QT interval prolongation. In vivo cardiovascular telemetry studies in a non-rodent species (e.g., cynomolgus monkey) to monitor blood pressure, heart rate, and ECG parameters.

-

Respiratory: Plethysmography in rodents to evaluate respiratory rate and tidal volume.

-

Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rodents to assess effects on behavior, motor activity, and autonomic function.

Genotoxicity

A standard battery of genotoxicity tests is performed to assess the potential of a drug candidate to cause DNA damage or mutations, in accordance with ICH S2(R1) guidelines.

Experimental Protocol:

-

Bacterial Reverse Mutation Assay (Ames Test): An in vitro test to detect gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Mammalian Cell Assay: Typically a chromosome aberration assay in human peripheral blood lymphocytes or a mouse lymphoma assay to detect clastogenic or mutagenic effects.

-

In Vivo Micronucleus Test: An in vivo assay in rodents to assess chromosomal damage in bone marrow erythrocytes.

GLP-1R agonists, being peptides composed of natural amino acids, are generally not expected to be genotoxic.

Carcinogenicity

Carcinogenicity studies are conducted to evaluate the tumorigenic potential of a drug candidate after lifetime exposure in rodents.

Experimental Protocol:

-

Species: Typically rat and mouse.

-

Duration: 2 years.

-

Route of Administration: SC injection at frequencies consistent with the drug's pharmacokinetic profile (e.g., daily or weekly).

-

Dose Levels: Multiple dose levels, including a high dose that is typically the MTD.

A class-wide finding for GLP-1R agonists in rodent carcinogenicity studies is the induction of thyroid C-cell tumors (adenomas and carcinomas). This is believed to be a rodent-specific phenomenon mediated by the GLP-1 receptor on these cells, and the human relevance is considered low.

Table 2: Summary of Carcinogenicity Findings for Selected GLP-1R Agonists

| Agonist | Species | Findings | NOAEL (mg/kg/day) |

| Liraglutide | Rat | Thyroid C-cell adenomas and carcinomas. | <0.075 |

| Mouse | Thyroid C-cell adenomas. | 0.2 | |

| Dulaglutide | Rat | Thyroid C-cell adenomas and carcinomas. | 0.05 (twice weekly) |

| Mouse | No increase in thyroid C-cell tumors in a 6-month transgenic mouse study. | 3 (twice weekly) | |

| Semaglutide | Rat | Thyroid C-cell adenomas and carcinomas. | Not established |

| Mouse | Thyroid C-cell adenomas. | Not established | |

| Exenatide | Rat | Thyroid C-cell adenomas. | Not established |

Reproductive and Developmental Toxicology

Reproductive and developmental toxicity studies are performed to evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development, following ICH S5(R3) guidelines.

Experimental Protocol:

-

Fertility and Early Embryonic Development (Segment I): Dosing in male and female rats before and during mating and through implantation.

-

Embryo-Fetal Development (Segment II): Dosing in pregnant rats and rabbits during the period of organogenesis.

-

Pre- and Postnatal Development (Segment III): Dosing in pregnant rats from implantation through lactation.

Table 3: Summary of Reproductive and Developmental Toxicology Findings for GLP-1R Agonists

| Study Type | Species | Findings | NOAEL (Maternal) (mg/kg/day) | NOAEL (Fetal) (mg/kg/day) |

| Liraglutide | ||||

| Embryo-Fetal Development | Rat | Fetal abnormalities at exposures below the maximum recommended human dose (MRHD). | 0.25 | <0.1 |

| Rabbit | Increased early embryonic deaths and fetal abnormalities at exposures below the MRHD. | Not established | <0.01 | |

| Semaglutide | ||||

| Embryo-Fetal Development | Rat | Embryo-fetal lethality, and an increased incidence of fetal abnormalities at subclinical exposures. | Not established | Not established |

| Rabbit | Early pregnancy losses and fetal abnormalities at clinically relevant exposures. | Not established | Not established | |

| Monkey | Early pregnancy losses at clinically relevant exposures. | Not established | Not established | |

| Exenatide | ||||

| Embryo-Fetal Development | Rabbit | Irregular skeletal ossifications at exposures 4 times the human exposure. | 3 µg/kg BID | 3 µg/kg BID |

| Dulaglutide | ||||

| Embryo-Fetal Development | Rat | Fetal growth reductions and abnormalities at exposures higher than the MRHD. | 0.2 (every third day) | Not established |

| Rabbit | Fetal abnormalities and embryo-fetal loss at exposures higher than the MRHD. | Not established | Not established |

Note: NOAELs are presented as reported in the respective regulatory documents and may have different dosing frequencies.

Visualizations

GLP-1 Receptor Signaling Pathway

Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.

Preclinical Toxicology Workflow for a GLP-1R Agonist

Caption: A typical preclinical toxicology workflow for a GLP-1R agonist.

Conclusion

The preclinical safety and toxicology profile of GLP-1R agonists is well-characterized. The primary findings are often related to the pharmacology of the drug class, such as effects on body weight and gastrointestinal function. The main toxicological finding of concern has been the induction of thyroid C-cell tumors in rodents, which is generally considered to have low relevance to humans. Reproductive and developmental toxicity studies have shown adverse effects, often at or near clinical exposure levels, leading to contraindications for use during pregnancy. A thorough preclinical safety assessment, as outlined in this guide, is essential for characterizing the risk profile of any new GLP-1R agonist and for guiding its safe development in clinical trials.

References

GZR18: A Technical Guide to its Effects on Pancreatic Beta-Cell Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZR18 is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist under investigation for the treatment of type 2 diabetes mellitus (T2DM) and obesity. As a member of the incretin mimetic class of drugs, GZR18 primarily exerts its therapeutic effects by targeting the GLP-1 receptor (GLP-1R) on pancreatic beta-cells, thereby enhancing glucose-stimulated insulin secretion (GSIS). This technical guide provides a comprehensive overview of the known effects of GZR18 on pancreatic beta-cell function, detailing its mechanism of action, experimental evaluation, and key quantitative data. Preclinical studies have demonstrated GZR18's potential for significant glucose-lowering and weight-reducing effects.[1][2][3]

Mechanism of Action: GLP-1 Receptor Signaling Pathway

GZR18, as a GLP-1 analog, mimics the action of endogenous GLP-1 by binding to and activating the GLP-1R, a G-protein coupled receptor located on the surface of pancreatic beta-cells.[3][4] This activation triggers a cascade of intracellular signaling events that ultimately augment insulin secretion in a glucose-dependent manner. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Elevated cAMP levels then activate two key downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP 2 (EPAC2).

-

PKA-dependent pathway: PKA activation leads to the phosphorylation of various proteins involved in insulin granule exocytosis, promoting their fusion with the cell membrane and the subsequent release of insulin.

-

EPAC2-dependent pathway: EPAC2 activation also contributes to the potentiation of insulin secretion through mechanisms that are not fully elucidated but are known to be involved in the mobilization of intracellular calcium and the priming of insulin granules.

The synergistic action of these pathways results in a significant enhancement of insulin secretion when blood glucose levels are elevated, while having a minimal effect at normal or low glucose concentrations, thereby reducing the risk of hypoglycemia.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro and in vivo effects of GZR18.

Table 1: In Vitro Activity of GZR18

| Parameter | Value | Cell Line/System | Reference |

| GLP-1 Receptor Activation (EC50) | 0.677 nM | Human GLP-1 receptor-expressing cell lines | |

| Glucose-Stimulated Insulin Secretion (GSIS) | Dose-dependent increase | Primary mouse islets |

Table 2: In Vivo Efficacy of GZR18 (Phase IIb Clinical Trial in Obese/Overweight Adults)

| Treatment Group (30 weeks) | Mean Percent Change in Body Weight from Baseline |

| GZR18 12 mg (bi-weekly) | -11.15% |

| GZR18 18 mg (bi-weekly) | -13.22% |

| GZR18 24 mg (bi-weekly) | -14.25% |

| GZR18 48 mg (bi-weekly) | -17.29% |

| GZR18 24 mg (once-weekly) | -17.78% |

| Placebo | -0.99% |

| Note: Data from a phase IIb clinical trial in China in adults with obesity or overweight. |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of GZR18 on pancreatic beta-cell function.

GLP-1 Receptor Activation Assay

This assay determines the potency of GZR18 in activating the GLP-1 receptor.

-

Cell Line: A stable cell line expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293).

-

Principle: The assay measures the intracellular accumulation of cAMP, a second messenger produced upon GLP-1 receptor activation.

-

Procedure:

-

Cells are seeded in a multi-well plate and incubated overnight.

-

The cells are then treated with varying concentrations of GZR18 or a reference GLP-1R agonist.

-

Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

The data is plotted as a dose-response curve, and the EC50 value (the concentration of GZR18 that elicits 50% of the maximal response) is calculated.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Primary Islets

This assay assesses the direct effect of GZR18 on insulin secretion from pancreatic islets in response to glucose.

-

Islet Source: Isolated pancreatic islets from mice or other suitable animal models.

-

Procedure:

-

Isolated islets are cultured overnight to allow for recovery.

-

Groups of islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for a defined period.

-

The islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) with or without different concentrations of GZR18.

-

After incubation, the supernatant is collected, and the insulin concentration is measured by ELISA or radioimmunoassay (RIA).

-

The results are expressed as the amount of insulin secreted, often normalized to the total insulin content of the islets.

-

Dynamic Islet Perifusion

This technique allows for the real-time measurement of insulin secretion from islets in response to changing secretagogue concentrations.

-

Apparatus: A perifusion system consisting of a chamber to hold the islets, a pump to deliver a continuous flow of buffer, and a fraction collector.

-

Procedure:

-

A group of islets is placed in the perifusion chamber.

-

The islets are continuously perifused with a buffer containing a basal glucose concentration.

-

The composition of the perifusion buffer is then changed to include high glucose and/or GZR18.

-

Fractions of the perifusate are collected at regular intervals.

-

The insulin concentration in each fraction is measured to generate a dynamic profile of insulin secretion over time.

-

Fluorescence Imaging of Insulin Secretion

This method visualizes the process of insulin granule exocytosis at the single-cell level. One such method mentioned in the context of GZR18 research utilizes the fluorescent zinc probe PKZnR-5. Zinc is co-secreted with insulin from beta-cells.

-

Probe: PKZnR-5, a fluorescent probe that specifically detects zinc ions.

-

Procedure:

-

Isolated islets are loaded with the PKZnR-5 probe.

-

The islets are placed on a microscope stage equipped for live-cell imaging.

-

The islets are perifused with a buffer containing low glucose, followed by a switch to high glucose with or without GZR18.

-

Time-lapse fluorescence images are acquired to monitor the changes in intracellular zinc concentration, which correlates with insulin secretion events.

-

The frequency and intensity of fluorescence signals provide a measure of the dynamics of insulin exocytosis.

-

Conclusion

GZR18 is a potent long-acting GLP-1 receptor agonist that enhances pancreatic beta-cell function by augmenting glucose-stimulated insulin secretion. Its mechanism of action is consistent with the established signaling pathway of GLP-1R activation, involving the cAMP-PKA and cAMP-EPAC2 pathways. Preclinical and clinical data indicate that GZR18 has the potential to be an effective therapeutic agent for the management of type 2 diabetes and obesity. Further research into the specific downstream signaling events and long-term effects of GZR18 on beta-cell health and survival will provide a more complete understanding of its therapeutic profile.

References

- 1. Gan & Lee Pharmaceuticals' Phase 1 Study Results of Bofanglutide Injection Published in Diabetes, Obesity and Metabolism-Gan & Lee [ganlee.com]

- 2. Gan & Lee Pharmaceuticals’ Bi-weekly(twice a month) GLP-1 Receptor Agonist GZR18 Injection Achieved 17.29% Weight Loss at 30 Weeks in a Phase IIb Clinical Trial - Gan & Lee - Medical Product Information [ganleediabetes.com]

- 3. Gan & Lee Pharmaceuticals’ Oral GZR18 Tablet Completes First Dosing in Phase I Clinical Trial-Gan & Lee [ganlee.com]

- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of GLP-1R Agonist 18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a cornerstone in the therapeutic management of type 2 diabetes and obesity.[1][2] These pharmacologic agents mimic the endogenous incretin hormone GLP-1, thereby potentiating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety.[3] The development of novel GLP-1R agonists with optimized potency, efficacy, and desired signaling profiles necessitates a robust suite of in vitro assays.

These application notes provide a detailed guide for the in vitro characterization of a novel GLP-1R agonist, designated "GLP-1R agonist 18." The protocols herein describe key cell-based assays to elucidate its functional activity and signaling properties, which are critical for advancing lead candidates in drug discovery programs.[3] The primary signaling cascade initiated by GLP-1R activation involves coupling to Gαs proteins, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). Beyond the canonical G-protein signaling, GLP-1R activation can also trigger β-arrestin recruitment and engage other pathways, such as the extracellular signal-regulated kinase (ERK) pathway.

Signaling Pathways and Experimental Workflows

The activation of the GLP-1 receptor by an agonist like this compound triggers a complex network of intracellular signaling pathways. The primary and most well-characterized pathway is the Gαs-cAMP signaling cascade. Additionally, GLP-1R activation can lead to the recruitment of β-arrestin proteins, which can mediate receptor desensitization and internalization, as well as initiate G-protein independent signaling. A key downstream effector of both G-protein and β-arrestin pathways is the ERK/MAPK cascade. Understanding the engagement of these pathways is crucial for characterizing the pharmacological profile of a novel agonist.

The following workflow outlines the key in vitro assays for characterizing this compound.

Data Presentation: Summary of In Vitro Activity

The following tables summarize the expected quantitative data for "this compound" in comparison to a reference agonist (e.g., Semaglutide).

Table 1: cAMP Accumulation Assay

| Compound | Cell Line | EC50 (nM) | Emax (% of Reference) |

| This compound | HEK293-hGLP-1R | 0.85 | 105 |

| Reference Agonist | HEK293-hGLP-1R | 1.20 | 100 |

Table 2: β-Arrestin Recruitment Assay

| Compound | Cell Line | EC50 (nM) | Emax (% of Reference) |

| This compound | CHO-K1-hGLP-1R | 5.5 | 95 |

| Reference Agonist | CHO-K1-hGLP-1R | 8.2 | 100 |

Table 3: ERK1/2 Phosphorylation Assay

| Compound | Cell Line | EC50 (nM) | Emax (% of Reference) |

| This compound | HEK293-hGLP-1R | 2.1 | 110 |

| Reference Agonist | HEK293-hGLP-1R | 3.5 | 100 |

Experimental Protocols

cAMP Accumulation Assay

This assay is a primary functional assessment to determine the potency and efficacy of GLP-1R agonists by measuring the intracellular production of cAMP following receptor activation.

Materials:

-

HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R).

-